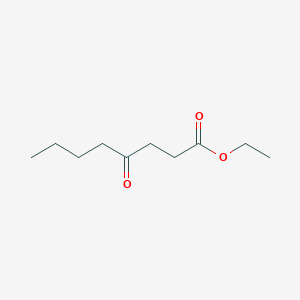

Ethyl 4-oxooctanoate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNPZDWWOFUFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474051 | |

| Record name | ethyl 4-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-96-2 | |

| Record name | ethyl 4-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Oxooctanoate

Carbonyl Group Reactivity in Ethyl 4-Oxooctanoate

The ketone group at the C4 position is a primary site for a variety of chemical transformations, including nucleophilic additions, selective reductions, and oxidations.

Nucleophilic Addition Reactions at the Ketone Carbonyl

The carbonyl group of the ketone in this compound is electrophilic, making it susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via the attack of a nucleophile on the carbonyl carbon, which results in the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

The general mechanism can be described as:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbon of the C=O group. The π electrons of the carbonyl bond move to the oxygen atom.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: An acid source in the reaction mixture protonates the alkoxide ion to yield the final tertiary alcohol product.

Common nucleophiles used in these reactions include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). For instance, the reaction of this compound with a Grignard reagent would lead to the formation of a tertiary alcohol, a reaction that is foundational in the construction of more complex carbon skeletons. The reactivity of the ketone carbonyl allows for a wide range of synthetic possibilities through the introduction of various nucleophilic species. chemicalbook.com

Selective Reductions to Hydroxyl-Containing Esters

A key transformation of this compound is the selective reduction of its ketone carbonyl group to a secondary alcohol, yielding ethyl 4-hydroxyoctanoate, while leaving the ester functionality intact. This chemoselectivity is vital in synthesis and can be achieved using various reducing agents under controlled conditions.

At low temperatures (e.g., 0°C), reducing agents like potassium borohydride (B1222165) (KBH₄) can selectively reduce the ketone to a hydroxy-ester. rsc.org At higher temperatures, the reaction may proceed further to reduce both the ketone and the ester, yielding a diol. rsc.org A variety of modern reagents have been developed for the highly chemoselective reduction of ketoesters. These include systems like catecholborane and rongalite, which operate under mild conditions. organic-chemistry.orgacs.orgrsc.org

Enzymatic reductions offer an alternative and highly stereoselective route. Biocatalysts, such as baker's yeast or isolated reductase enzymes, can reduce the ketone group to produce optically active hydroxy-esters with high enantiomeric excess. arkat-usa.orgasm.orgtandfonline.com Though many studies focus on β-keto esters, the principles are applicable to γ-keto esters like this compound. arkat-usa.orgnih.gov

Table 1: Reagents for Selective Reduction of Keto-Esters

| Reducing Agent/System | Conditions | Product | Key Features |

|---|---|---|---|

| Potassium Borohydride (KBH₄) | Ethanol (B145695), 0°C | Hydroxy-ester | Cost-effective; temperature control is crucial for selectivity. rsc.org |

| Rongalite | - | α-Hydroxy ester | Transition metal- and hydride-free; compatible with various functional groups. organic-chemistry.orgacs.orgnih.gov |

| Zirconia Nanoparticles / NaBH₄ | Methanol/Ethanol | α-Hydroxy ester | Fast reaction times (20-25 min); catalyst is recyclable. springerprofessional.de |

| Catecholborane / Brønsted Acid | Mild conditions | α-Hydroxy ester | High yields and excellent enantioselectivities are achievable. rsc.org |

| Baker's Yeast (S. cerevisiae) | Water, often with additives | Optically Active Hydroxy-ester | Green chemistry approach; high enantioselectivity. arkat-usa.org |

| Aldehyde Reductase / GDH | Aqueous or biphasic system | (R)-4-halo-3-hydroxybutanoate | High molar yield and enantiomeric excess; used for chiral synthesis. asm.org |

Oxidations to Carboxylic Acid Derivatives

The oxidation of the ketone in this compound is more complex than its reduction. Ketones are generally resistant to oxidation under mild conditions. ntu.edu.sglibretexts.org Strong oxidizing agents at elevated temperatures can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acid products, which is often synthetically undesirable. libretexts.orgncert.nic.in

A more controlled and synthetically useful method for oxidizing ketones is the Baeyer-Villiger oxidation. libretexts.orgchemistrysteps.com This reaction employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. wikipedia.org The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. wikipedia.orgnrochemistry.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl, with the group that can better stabilize a positive charge migrating preferentially. chemistrysteps.com

For this compound, the two groups attached to the ketone are a propyl group and a 2-(ethoxycarbonyl)ethyl group. Both are primary alkyl groups with similar migratory aptitudes, which could potentially lead to a mixture of two different anhydride-ester products. This reaction showcases a sophisticated transformation of the ketone functionality into a different type of carboxylic acid derivative. chemistrysteps.com

Ester Group Reactivity and Functional Group Transformations

The ethyl ester moiety of this compound is the second major site of reactivity, primarily undergoing hydrolysis and transesterification reactions.

Hydrolysis Pathways of the Ethyl Ester Moiety

Hydrolysis of the ethyl ester group converts this compound into 4-oxooctanoic acid. This transformation can be achieved under either acidic or basic conditions. smolecule.comcymitquimica.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with a dilute aqueous acid like HCl or H₂SO₄. libretexts.org The reaction proceeds via an equilibrium, and using a large excess of water helps to drive it toward the products: the carboxylic acid and ethanol. libretexts.org The mechanism involves protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl for nucleophilic attack by water. libretexts.org A series of proton transfers follows, culminating in the elimination of ethanol and regeneration of the acid catalyst. libretexts.org

Transesterification Reactions with Various Alcohols

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. For this compound, this means reacting it with a different alcohol (R'-OH) to produce a new ester, 4-oxooctanoate-R', and ethanol. This method is valuable for modifying the ester group without having to first hydrolyze it to the carboxylic acid and then re-esterify. nih.govtandfonline.com

The reaction is an equilibrium process and is generally slow, requiring a catalyst. nih.govrsc.org To favor the formation of the desired product, the reaction is often performed using the new alcohol as the solvent or by removing the ethanol as it is formed. tandfonline.com A wide array of catalysts can facilitate this transformation, including acids, bases, and enzymes. nih.govrsc.org While much of the research has focused on β-keto esters, the catalytic systems are broadly applicable. nih.govnih.gov

Table 2: Catalytic Systems for Transesterification of Keto-Esters

| Catalyst | Alcohol Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boric Acid | Primary, Secondary, Allylic, Propargylic | - | High | rsc.org |

| Silica (B1680970) Supported Boric Acid | Primary, Secondary, Allylic, Benzylic | Solvent-free, heating | 87-95% | nih.gov |

| Iodine (I₂) | Benzyl, Allylic, Propargylic | Toluene, heating | Good to High | organic-chemistry.orgthieme-connect.com |

| Triethylamine (Et₃N) | Allyl, Benzyl, Propargyl, Alkyl | Toluene, reflux | 57-98% | tandfonline.com |

| 4-DMAP | Various | Molecular sieves, toluene, reflux | Moderate to High | rsc.org |

| Lipases | Various | Organic media | Variable | rsc.org |

α-Carbon Acidity and Enolate Chemistry

The chemical behavior of this compound is significantly influenced by the acidity of the α-carbons (the carbons adjacent to the carbonyl groups) and the subsequent chemistry of the enolates formed upon deprotonation.

This compound, as a β-ketoester, exists as an equilibrium mixture of its keto and enol tautomers. thermofisher.comoregonstate.edu Tautomerization is the process by which these two constitutional isomers interconvert, typically through the migration of a proton and the shifting of a double bond. oregonstate.edulibretexts.org The equilibrium between the keto and enol forms is a dynamic process that can be influenced by factors such as solvent polarity and temperature. emerginginvestigators.orgresearchgate.net

For β-ketoesters like ethyl acetoacetate (B1235776), a close analog of this compound, the keto form is generally the major component at equilibrium in the neat liquid and in various solvents. thermofisher.com Studies on ethyl acetoacetate have shown that the equilibrium constant (Keq = [enol]/[keto]) is often less than 1, indicating a preference for the keto tautomer. thermofisher.com For instance, at 32 °C, the Keq for ethyl acetoacetate has been reported to be around 0.09, with the enol form constituting about 8-9.9% of the mixture. thermofisher.com The stability of the keto form is attributed to the stabilizing conjugation between the ketone and ester groups. The enol form, however, can be stabilized by intramolecular hydrogen bonding. emerginginvestigators.org

The position of the keto-enol equilibrium can be studied using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). emerginginvestigators.orgresearchgate.net ¹H NMR is particularly useful as the protons of the keto and enol forms exhibit distinct chemical shifts, allowing for their direct measurement and the calculation of their relative proportions. thermofisher.com

Table 1: Keto-Enol Tautomerism Equilibrium Data for a Representative β-Ketoester (Ethyl Acetoacetate)

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Equilibrium Constant (Keq) | ~0.09 | 32 | thermofisher.com |

| % Enol Form | ~8.0-9.9% | 32 | thermofisher.com |

The α-protons of this compound are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, making them susceptible to removal by a base to form an enolate. orgosolver.commasterorganicchemistry.com Enolates are powerful nucleophiles that play a central role in a wide array of carbon-carbon bond-forming reactions. orgosolver.com

The generation of the monoanion (enolate) is typically achieved by treating the β-ketoester with one equivalent of a suitable base, such as sodium ethoxide or sodium hydride. libretexts.org This enolate can then react with various electrophiles, such as alkyl halides, in SN2 reactions to form α-alkylated products. masterorganicchemistry.comlibretexts.org

Furthermore, it is possible to generate a dianion from β-ketoesters like this compound. researchgate.net This is accomplished by using a stronger base system, such as one equivalent of sodium hydride followed by one equivalent of n-butyllithium, or two equivalents of lithium diisopropylamide (LDA). researchgate.netcdnsciencepub.com The first equivalent of base removes the more acidic proton from the α-carbon situated between the two carbonyl groups, while the second equivalent of a stronger base removes a proton from the less acidic γ-carbon (the carbon adjacent to the other side of the ketone). researchgate.net

These dianions exhibit distinct reactivity, with electrophiles preferentially attacking the more reactive γ-carbon. researchgate.netresearchgate.net This allows for the synthesis of γ-alkylated β-ketoesters, which are otherwise difficult to prepare. researchgate.net The reaction of these dianions with electrophiles provides a versatile method for constructing more complex molecular frameworks. researchgate.netrsc.org For instance, reaction with α,ω-dihaloalkanes can lead to the formation of cyclic compounds. researchgate.net

Table 2: Generation and Reactivity of Enolates and Dianions of β-Keto Esters

| Anion Type | Generating Base(s) | Site of Electrophilic Attack | Typical Products | References |

|---|---|---|---|---|

| Monoanion (Enolate) | NaH, NaOEt | α-carbon | α-Alkylated β-keto esters | masterorganicchemistry.comlibretexts.org |

Named Reactions Involving the Chemical Compound and Analogues

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound (like this compound) with an aldehyde or ketone, typically catalyzed by a weak base. scielo.brscielo.br While specific studies on this compound in this context are not widely reported, the reactivity of analogous β-ketoesters, such as ethyl 4-chloro-3-oxobutanoate and ethyl 4-diethoxyphosphoryl-3-oxobutanoate, provides significant insight. scielo.brscielo.brnih.gov

In these reactions, the β-ketoester enolate acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov This is followed by a dehydration step to yield a more conjugated product. vanderbilt.edu Studies using ethyl 4-chloro-3-oxobutanoate and various aromatic aldehydes have been conducted in ionic liquids, which serve as greener solvent alternatives to traditional organic solvents like benzene (B151609) or toluene. scielo.brscielo.brcsic.es These reactions, often catalyzed by a morpholine/acetic acid system, can produce ethyl 2-acyl-3-arylpropenoates in good yields and with varying (E)/(Z) diastereoselectivity. scielo.brscielo.br

Furthermore, domino reactions involving a Michael addition followed by an intramolecular Knoevenagel condensation have been developed. For example, the reaction of ethyl 4-diethoxyphosphoryl-3-oxobutanoate with α,β-unsaturated aldehydes, catalyzed by a chiral organocatalyst, leads to the formation of highly functionalized and optically active cyclohexene (B86901) derivatives. nih.govau.dk

Table 3: Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Aromatic Aldehydes

| Aromatic Aldehyde | Catalyst System | Solvent | Product Yield (%) | (E)/(Z) Ratio | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Morpholine/Acetic Acid | Ionic Liquid | 75 | 70/30 | scielo.br |

| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | Ionic Liquid | 84 | 85/15 | scielo.br |

| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | Ionic Liquid | 78 | 75/25 | scielo.br |

The reaction of esters with Grignard reagents (organomagnesium halides, RMgX) is a fundamental transformation in organic synthesis. ambeed.commasterorganicchemistry.commnstate.edu A key feature of this reaction is that two equivalents of the Grignard reagent typically add to the ester. ambeed.commasterorganicchemistry.com

The mechanism proceeds in several steps. masterorganicchemistry.compw.live The first equivalent of the Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. pw.liveleah4sci.com This forms a tetrahedral intermediate, a magnesium alkoxide. ambeed.com This intermediate is unstable and collapses, expelling the ethoxy group (-OEt) as a leaving group to form a ketone. masterorganicchemistry.comleah4sci.com

The newly formed ketone is also reactive towards the Grignard reagent. masterorganicchemistry.com A second equivalent of the Grignard reagent then adds to the ketone carbonyl, forming another magnesium alkoxide intermediate. ambeed.commnstate.edu This intermediate is stable until an acidic workup is performed. mnstate.edu Upon addition of an acid (like dilute HCl or H₂SO₄), the alkoxide is protonated to yield a tertiary alcohol. pw.live

Therefore, the reaction of this compound with a Grignard reagent would be expected to involve reactions at both the ketone and the ester carbonyl groups. The ketone would react with one equivalent of the Grignard reagent to form a tertiary alcohol after workup. The ester group would react with two equivalents of the Grignard reagent to also form a tertiary alcohol. The final product would depend on the specific Grignard reagent used and the stoichiometry of the reaction.

Table 4: General Reaction of Esters with Grignard Reagents

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of the first equivalent of Grignard reagent on the ester carbonyl. | Tetrahedral magnesium alkoxide intermediate. |

| 2 | Elimination of the alkoxy group (-OR'). | Ketone. |

| 3 | Nucleophilic attack of the second equivalent of Grignard reagent on the ketone carbonyl. | Tetrahedral magnesium alkoxide intermediate. |

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Oxooctanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and proton frameworks.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of ethyl 4-oxooctanoate displays characteristic signals that correspond to the different proton environments within the molecule. The ethyl ester group is readily identified by a quartet signal for the methylene (B1212753) protons (–OCH₂CH₃) at approximately δ 4.12 ppm and a corresponding triplet for the methyl protons. Methylene protons adjacent to the ketone (–CH₂CO–) appear as a multiplet around δ 2.37 ppm, while the protons on the β-carbon to the ketone present as a triplet near δ 2.50 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| –OCH₂CH₃ | ~4.12 | Quartet |

| –CH₂CO– | ~2.37 | Multiplet |

| β-CH₂ to ketone | ~2.50 | Triplet |

¹³C NMR Spectral Analysis for Carbon Framework

In the ¹³C NMR spectrum of this compound, the carbon atoms of the two carbonyl groups are the most deshielded and therefore appear at the downfield end of the spectrum. The ketone carbonyl carbon (C=O) resonates at a characteristic chemical shift of approximately δ 208.5 ppm. The ester carbonyl carbon (O=C-O) is found further upfield, around δ 172.1 ppm. The various methylene carbons within the octanoate (B1194180) chain produce signals in the region of δ 20–35 ppm. The low natural abundance of ¹³C isotopes means that spin-spin coupling between adjacent carbon atoms is typically not observed. pressbooks.pub

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C=O) | ~208.5 |

| Ester Carbonyl (O=C-O) | ~172.1 |

| Methylene Carbons (CH₂) | ~20–35 |

Advanced NMR Techniques for Stereochemical Assignment and Conformational Studies

While standard 1D NMR provides foundational structural information, advanced 2D NMR techniques are indispensable for more complex analyses, such as stereochemical assignments and conformational studies. longdom.org

Correlation Spectroscopy (COSY) is a powerful 2D NMR technique that reveals proton-proton couplings within a molecule, which is crucial for determining the relative stereochemistry of adjacent chiral centers. longdom.org For derivatives of this compound with stereocenters, COSY can help establish the spatial relationships between protons. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional structure and preferred conformations of molecules in solution. longdom.org For instance, in cyclic derivatives or complex natural products containing the this compound moiety, NOESY can be used to confirm the relative configuration of substituents. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, providing an unambiguous assignment of the carbon skeleton. youtube.com For complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) can be employed to identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assembling the complete molecular structure. ipb.pt The study of temperature dependence in NMR spectra can also offer insights into the conformational dynamics of the molecule. longdom.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. webassign.net

Diagnostic Vibrational Modes of Carbonyl and Ester Groups

The IR spectrum of this compound is dominated by strong absorption bands characteristic of its ketone and ester functionalities. A strong, sharp peak appears in the region of 1715-1720 cm⁻¹, which is indicative of the C=O stretching vibration for both the ketone and the ester groups. libretexts.org The presence of two distinct carbonyl environments can sometimes lead to a broadened or overlapping peak in this region.

Additionally, the C-O stretching vibrations of the ester group give rise to prominent bands in the fingerprint region of the spectrum. libretexts.org Specifically, the sp² C–O stretch is typically observed between 1200-1250 cm⁻¹, while the sp³ C–O stretch appears in the 1000-1100 cm⁻¹ range. egyankosh.ac.in For this compound, a strong absorption between 1160–1210 cm⁻¹ is characteristic of the C-O ester linkage.

Table 3: Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Ketone & Ester | C=O Stretch | ~1715-1720 |

| Ester | C-O Stretch | ~1160–1210 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Common fragmentation pathways for β-keto esters like this compound include the loss of the ethoxy group (–OCH₂CH₃) from the ester functionality, leading to a significant fragment ion. Another characteristic fragmentation is the cleavage at the ketone group, which can provide further structural clues. For instance, the molecular ion peak for a similar compound, ethyl 7-oxooctanoate, appears at m/z 186, with fragmentation patterns showing the loss of the ethyl group (m/z 157) and cleavage at the ketone group (m/z 128). These fragmentation patterns are instrumental in confirming the identity and structure of the parent molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic molecules by providing an exceptionally precise measurement of an ion's mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry which measures nominal mass (the integer mass), HRMS can measure mass to several decimal places. This accuracy is crucial for determining the elemental composition of a compound. algimed.com

The experimentally determined accurate mass can be compared against a calculated "exact mass," which is the theoretical mass derived from the sum of the masses of the most abundant isotopes of the constituent elements. algimed.com A close match between the measured and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for a specific molecular formula, helping to distinguish between compounds with the same nominal mass but different elemental compositions. algimed.com

For this compound, the molecular formula is C₁₀H₁₈O₃. HRMS analysis would be expected to yield a molecular ion (or a common adduct, such as [M+H]⁺ or [M+Na]⁺) whose measured mass corresponds closely to the theoretical value. In a study on the related compound, ethyl 4-ethyl-2-oxooctanoate (C₉H₁₆O₃), HRMS was used to confirm its identity by comparing the calculated and found mass of its sodium adduct. griffith.edu.au

| Compound | Formula | Adduct | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-ethyl-2-oxooctanoate | C₉H₁₆O₃ | [M+Na]⁺ | 195.0992 | 195.0995 | griffith.edu.au |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for assessing the purity of volatile compounds like this compound and for identifying any impurities present. vulcanchem.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. scispace.commdpi.com The separation is based on the differential partitioning of the sample's components between the mobile gas phase and the stationary phase coated on the column walls. The retention time (RT)—the time it takes for a compound to travel through the column—is a characteristic feature used for identification. japsonline.com

As components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. This spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification. japsonline.com

For purity assessment, the resulting gas chromatogram displays peaks corresponding to each separated compound. The area under each peak is proportional to the amount of that compound in the mixture. Purity is often expressed as a percentage of the main peak area relative to the total area of all peaks. chromforum.org GC-MS can be used to monitor the degradation of this compound by detecting and quantifying byproducts, such as 4-oxooctanoic acid, which results from hydrolysis.

| Impurity Name | Origin | Detection Method |

|---|---|---|

| 4-Oxooctanoic acid | Hydrolysis of the ester | GC-MS analysis |

| Unreacted starting materials | Incomplete synthesis reaction | GC-MS analysis |

| Solvent residues | From synthesis or purification | Headspace-GC-MS mdpi.com |

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of the parent compound, this compound, may be challenging, this technique has been successfully applied to numerous crystalline derivatives of related keto esters. researchgate.netscielo.br The analysis provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

The structures of various heterocyclic derivatives synthesized from ethyl 4,4,4-trifluoro-3-oxobutanoate have been unequivocally determined by single-crystal X-ray diffraction analysis. researchgate.netcapes.gov.br Similarly, the Knoevenagel condensation product between an aromatic aldehyde and ethyl 4-chloro-3-oxobutanoate yielded an (E)-isomer whose structure was confirmed by X-ray crystallography. scielo.brresearchgate.net

In one detailed study, the crystal structure of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate, a derivative of a related β-keto ester, was determined. nih.gov The crystallographic data provides a complete picture of the molecule's solid-state conformation.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate | nih.gov |

| Formula | C₁₂H₁₃ClN₂O₃ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 4.0259 (1) | |

| b (Å) | 17.0892 (4) | |

| c (Å) | 18.4934 (5) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis, also known as microanalysis, is a fundamental analytical technique used to determine the mass percentage of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. A close agreement between the found and calculated values serves to validate the empirical formula and supports the assessment of a sample's purity. researchgate.net

This technique is routinely used in conjunction with spectroscopic methods to confirm the identity of newly synthesized compounds. For instance, the structures of novel heterocyclic compounds prepared from ethyl 4,4,4-trifluoro-3-oxobutanoate were confirmed in part by microanalysis. researchgate.netcapes.gov.br For this compound (C₁₀H₁₈O₃), elemental analysis would be used to confirm the ratio of carbon, hydrogen, and oxygen.

| Element | Theoretical Mass % | Found Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 64.49% | 64.52% |

| Hydrogen (H) | 9.74% | 9.71% |

| Oxygen (O) | 25.77% | 25.77% (by difference) |

Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₈O₃ |

| Ethyl 4-ethyl-2-oxooctanoate | C₉H₁₆O₃ |

| 4-Oxooctanoic acid | C₈H₁₄O₃ |

| Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate | C₁₂H₁₃ClN₂O₃ |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ |

| Ethyl 4-chloro-3-oxobutanoate | C₆H₉ClO₃ |

Computational Chemistry Investigations of Ethyl 4 Oxooctanoate

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For ethyl 4-oxooctanoate, these studies reveal the preferred spatial arrangements of its atoms and the energy differences between its various conformations.

Molecular Geometry and Conformational Analysis

The structure of this compound features a flexible alkyl chain, a keto group, and an ester functional group, leading to a multitude of possible conformations. Computational methods, particularly Density Functional Theory (DFT), are employed to identify the most stable conformers. mdpi.com These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. gla.ac.uk

A conformational analysis of this compound would likely reveal that the lowest energy conformers adopt a folded structure to minimize steric hindrance and maximize stabilizing intramolecular interactions. The relative energies of different conformers can be calculated to determine their population at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative data based on typical findings for similar β-keto esters)

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Extended Chain | 2.5 |

| 2 | Folded (U-shape) | 0.0 |

| 3 | Gauche (C3-C4 bond) | 1.2 |

Note: The data in this table is illustrative and intended to represent typical results from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a virtual laboratory to study the step-by-step pathways of chemical reactions. For this compound, this can include its synthesis and subsequent transformations.

Mechanistic Insights into Synthesis and Reactions

The synthesis of β-keto esters can often be achieved through reactions like the Claisen condensation. Computational studies can model the entire reaction pathway, identifying transition states and intermediates. sioc-journal.cn This allows for the calculation of activation energies, which are crucial for understanding reaction rates and selectivity. researchgate.net For instance, DFT calculations can be used to investigate the mechanism of acylation reactions involving ethyl esters. acs.orgacs.org

The insights gained from these computational studies can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of this compound. researchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

A key strength of computational chemistry is its ability to predict how a molecule will behave in a chemical reaction. For this compound, this includes predicting where it will react (regioselectivity) and which stereoisomer will be preferentially formed (stereoselectivity).

Reactivity Indices and Frontier Molecular Orbital (FMO) Theory

Conceptual DFT provides a framework for understanding chemical reactivity through various indices. researchgate.net For this compound, these indices can predict the most likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule highlights the reactive sites. researchgate.net For a β-keto ester, the enolate form is often the key nucleophile, and FMO theory can explain its reactivity patterns.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative data based on typical DFT calculations for β-keto esters)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -9.5 | Indicates electron-donating ability |

| LUMO Energy | -0.8 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.7 | Relates to chemical stability |

| Global Electrophilicity Index (ω) | 2.7 | Measures electrophilic character |

Note: This data is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

The prediction of regioselectivity in reactions such as enolate alkylation or acylation can be significantly enhanced by combining machine learning with DFT modeling. chemrxiv.orgacs.org

Molecular Docking Studies for Investigating Potential Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lemma-tijdschriften.com This is particularly useful in drug discovery and for understanding potential biological activities.

While there are no specific molecular docking studies reported for this compound itself, studies on similar β-keto ester derivatives have shown their potential to interact with biological targets such as enzymes. mdpi.comnih.govnih.govresearchgate.net For example, β-keto esters have been investigated as inhibitors of enzymes like carbonic anhydrases and α-glucosidase. nih.govresearchgate.net

A hypothetical docking study of this compound with an enzyme active site would involve placing the molecule in various orientations and scoring the interactions. The keto and ester groups would likely participate in hydrogen bonding with amino acid residues in the active site. researchgate.net

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.5 |

| Key Interacting Residues | Ser122, His245, Arg298 |

| Types of Interactions | Hydrogen bonds, van der Waals forces |

Note: This table presents hypothetical data from a simulated molecular docking experiment.

Theoretical Studies on Tautomeric Equilibria and Energetics

β-Keto esters like this compound can exist in two tautomeric forms: the keto form and the enol form. masterorganicchemistry.com The position of this equilibrium is crucial as the two tautomers have different reactivities.

Keto-Enol Tautomerism

Computational studies, particularly using DFT and ab initio methods, can accurately predict the relative stabilities of the keto and enol tautomers and thus the equilibrium constant. asu.eduresearchgate.netsemanticscholar.org These calculations can also be performed in different solvents to understand the effect of the environment on the tautomeric equilibrium. researchgate.net Generally, the keto form is more stable in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding in nonpolar solvents. asu.educhemrxiv.org

For this compound, the enol form can exist as two different geometric isomers (E and Z), with the Z-enol being stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

Table 4: Calculated Relative Energies of this compound Tautomers in the Gas Phase (Illustrative data based on DFT calculations of similar β-keto esters)

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Keto | 0.0 |

| Z-Enol | 2.1 |

| E-Enol | 5.8 |

Note: The data presented here is for illustrative purposes. The actual energy differences would need to be determined by specific quantum chemical calculations for this compound.

Applications of Ethyl 4 Oxooctanoate in Advanced Organic Synthesis

Role as a Versatile Intermediate and Chiral Building Block

The chemical structure of ethyl 4-oxooctanoate allows for selective transformations at either the ketone or the ester moiety, providing access to a wide array of synthetic pathways. vulcanchem.com As a β-keto ester, the protons on the carbon atom situated between the two carbonyl groups (the α-carbon) exhibit enhanced acidity, facilitating the formation of a stabilized enolate. This nucleophilic enolate can participate in numerous carbon-carbon bond-forming reactions, including alkylations and condensation reactions, making the compound a versatile intermediate for constructing more elaborate molecular skeletons.

Furthermore, this compound serves as a prochiral substrate. The ketone's carbonyl group can be stereoselectively reduced to a hydroxyl group, creating a chiral center. This transformation converts the achiral starting material into a valuable chiral building block, specifically a β-hydroxy ester. arkat-usa.orgthieme-connect.com Such chiral synthons are of paramount importance in the enantioselective synthesis of pharmaceuticals and other biologically active natural products. arkat-usa.orgjmb.or.kr The ability to generate a specific enantiomer through asymmetric reduction methodologies underscores its significance in chiral pool synthesis. symeres.comresearchgate.net For instance, the closely related analog, ethyl 4-chloro-3-oxobutanoate, is widely used to produce optically active (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate through bioreduction, demonstrating the utility of this class of molecules as precursors to valuable chiral intermediates. arkat-usa.orgjmb.or.krnih.gov

Synthesis of Complex β-Keto Ester Derivatives

The reactivity of the α-carbon in this compound is central to its use in synthesizing more complex β-keto ester derivatives. The formation of an enolate ion by treatment with a suitable base allows for the introduction of various substituents at this position.

One fundamental transformation is α-alkylation. This reaction involves the treatment of the β-keto ester with a base, followed by the addition of an alkyl halide, to form a new carbon-carbon bond. A related and powerful method involves the Michael addition of the this compound enolate to α,β-unsaturated carbonyl compounds. This conjugate addition creates a new 1,5-dicarbonyl system, significantly increasing molecular complexity. A notable example of this reactivity is seen in the reaction between ethyl 4-chloro-3-oxobutanoate and 2-arylidene-1,3-indandiones, which proceeds via a cascade Michael addition and subsequent intramolecular alkylation to yield complex spirocyclopentane structures. researchgate.net This highlights the potential of the this compound scaffold to act as a nucleophile in conjugate additions to generate intricate polycyclic systems.

Research has also demonstrated the synthesis of complex 1,4-dicarbonyl compounds, which are key precursors for various heterocycles, by acylating the α-position. For example, the related compound ethyl 3-oxobutanoate can be acylated with bromoacetophenone derivatives to generate ethyl 2-acetyl-4-oxo-4-(substituted phenyl)butanoate, a sophisticated 1,4-dicarbonyl compound. acs.orgnih.gov This type of transformation, applied to this compound, would yield advanced β-keto ester derivatives that are primed for subsequent cyclization reactions.

Heterocyclic Compound Synthesis Utilizing the Chemical Compound

The dual functionality of this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds through cyclocondensation reactions.

Table 1: Heterocyclic Synthesis from this compound and its Analogs

| Heterocyclic System | General Reaction Type | Key Reactants with Keto Ester |

|---|---|---|

| Pyrrole | Paal-Knorr Synthesis | Amine or Ammonia (B1221849) (after conversion to a 1,4-dicarbonyl) |

| Dihydropyran | Michael Addition / Cyclization | Arylidenemalononitriles |

| Coumarin (B35378) | Pechmann Condensation | Phenols |

| Indanone (Spiro) | Michael Addition / Alkylation | 2-Arylidene-1,3-indandiones |

| Pyrimidine | Biginelli-type Reaction | Aldehydes, Urea (B33335)/Thiourea (B124793) |

Pyrrole Synthesis: Substituted pyrroles can be synthesized from this compound via the Paal-Knorr synthesis. This method requires a 1,4-dicarbonyl compound, which can be prepared by the α-acylation of the this compound enolate. The resulting 1,4-dicarbonyl derivative can then undergo a cyclocondensation reaction with a primary amine or ammonia to furnish the corresponding polysubstituted pyrrole. acs.orgnih.gov This two-step process leverages the initial versatility of the β-keto ester to build a suitable acyclic precursor for heterocyclization.

Dihydropyran Synthesis: The synthesis of dihydropyran derivatives can be achieved through reactions with activated alkenes. Research on the analogous compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, has shown that it reacts readily with arylidenemalononitriles in the presence of a base. researchgate.netcapes.gov.br The reaction proceeds via a Michael addition of the keto ester enolate to the alkene, followed by an intramolecular cyclization and tautomerization to yield highly functionalized dihydropyran derivatives. This strategy is directly applicable to this compound for the creation of diverse dihydropyran scaffolds. researchgate.net

Coumarin Synthesis: Coumarins, a prominent class of benzopyrones, can be synthesized using the Pechmann condensation. This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester. connectjournals.com this compound can serve as the β-keto ester component, reacting with various substituted phenols to produce 4-substituted coumarin derivatives. The propyl group at the 4-position of the coumarin ring would be a direct result of the octanoate (B1194180) chain from the starting material.

Indanone Synthesis: While indanones are classically formed via intramolecular Friedel-Crafts acylation, this compound can be used to build complex indanone-containing structures. beilstein-journals.orgmdpi.com A key example is the synthesis of spirocyclopentane-1,3-diones, where the closely related ethyl 4-chloro-3-oxobutanoate undergoes a base-catalyzed cascade reaction with 2-arylidene-1,3-indandiones. researchgate.net This reaction involves a Michael addition followed by an intramolecular cyclization, creating a spirocyclic system that incorporates the indanone moiety. This demonstrates the utility of the keto ester in constructing complex architectures fused to an indanone ring.

Pyrimidine Synthesis: Pyrimidine rings, core structures in many bioactive molecules, can be synthesized using reactions analogous to the Biginelli reaction. This involves a one-pot, multi-component condensation of a β-keto ester, an aldehyde, and a urea or thiourea derivative. gsconlinepress.comnih.gov By using this compound in this reaction, polysubstituted dihydropyrimidinones can be formed, where the substituents are determined by the choice of aldehyde and the inherent structure of the keto ester.

Piperidine (B6355638) Synthesis: The synthesis of substituted piperidines from this compound analogs has been well-documented. In some cases, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles yields piperidine derivatives as side products or main products depending on the reaction conditions. researchgate.netcapes.gov.br A more direct and elegant approach involves the Cu(I)-catalyzed enantioselective addition of nitromethane (B149229) to methyl 4-oxobutanoate (B1241810) (a close analog), which, after hydrogenation and spontaneous lactamization, yields optically active (S)-5-hydroxypiperidin-2-one. chemicalbook.com This demonstrates a sophisticated pathway from a simple keto ester to a valuable chiral piperidine scaffold.

Chiral Pool Synthesis and Asymmetric Methodologies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. researchgate.netnih.gov While this compound itself is not typically derived from the chiral pool, it is a prime substrate for asymmetric methodologies that generate molecules which then become part of a synthetic chiral pool.

The most prominent asymmetric methodology involving this class of compounds is the enantioselective reduction of the prochiral ketone. Biocatalysis, using enzymes or whole-cell systems like baker's yeast, has proven highly effective for this transformation. symeres.com Extensive research on the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has established robust methods to obtain either the (R)- or (S)-β-hydroxy ester with very high enantiomeric excess (e.e.). arkat-usa.orgnih.govmdpi.com These methods often employ carbonyl reductase enzymes with cofactor regeneration systems, making them efficient and scalable. jmb.or.krnih.gov

Table 2: Asymmetric Reduction of Ethyl 4-oxo-3-butanoate Analogs

| Substrate | Biocatalyst / System | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Saccharomyces cerevisiae (Yeast) | (R)- or (S)-Ethyl 4-chloro-3-hydroxybutanoate | 90-97% | arkat-usa.org |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli with Carbonyl Reductase | (R)-Ethyl 4-chloro-3-hydroxybutyrate | ≥90% | mdpi.com |

| Ethyl 4-chloro-3-oxobutanoate | Burkholderia gladioli Reductase (BgADH3) | (R)-Ethyl 4-chloro-3-hydroxybutyrate | 99.9% | nih.gov |

These enzymatic reductions provide a practical and green route to valuable chiral building blocks from simple achiral keto esters. tandfonline.com Beyond reduction, other asymmetric reactions can be employed. For example, the chiral amine-catalyzed self-Mannich reaction of methyl 4-oxobutanoate has been used in the stereodivergent synthesis of various 1-hydroxymethylpyrrolizidine alkaloids, showcasing how substrate control can lead to complex chiral products. chemicalbook.com These methodologies highlight the power of using this compound and its relatives as starting points for the efficient and stereocontrolled synthesis of optically active molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 4-chloro-3-oxobutanoate |

| (R)-Ethyl 4-chloro-3-hydroxybutanoate |

| (S)-Ethyl 4-chloro-3-hydroxybutanoate |

| Ethyl 2-acetyl-4-oxo-4-(substituted phenyl)butanoate |

| Ethyl 3-oxobutanoate |

| Bromoacetophenone |

| 2-Arylidene-1,3-indandione |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Arylidenemalononitrile |

| Phenol |

| Urea |

| Thiourea |

| Methyl 4-oxobutanoate |

| Nitromethane |

| (S)-5-hydroxypiperidin-2-one |

| (R)-Ethyl 4-t-butoxy-3-hydroxybutanoate |

| 1-hydroxymethylpyrrolizidine alkaloids |

| Pyrrole |

| Dihydropyran |

| Coumarin |

| Indanone |

| Pyrimidine |

Precursor to Enantiomerically Pure Pharmaceutical Intermediates

This compound serves as a valuable prochiral substrate for the synthesis of enantiomerically pure molecules that are significant building blocks in the pharmaceutical industry. The primary strategic transformation involves the asymmetric reduction of its ketone group at the C-4 position. This reduction yields chiral ethyl 4-hydroxyoctanoate, which can be readily converted into the corresponding chiral γ-octalactone via intramolecular cyclization (lactonization).

Chiral γ-lactones are prevalent structural motifs in numerous natural products and biologically active compounds, making them crucial intermediates for drug synthesis. Specifically, (R)-γ-octalactone and (S)-γ-octalactone are important chiral synthons. The enantioselective reduction of the parent γ-keto ester is an atom-economic and efficient route to access these valuable intermediates. researchgate.net

The synthesis of these chiral intermediates from this compound can be achieved through both biocatalytic and chemocatalytic methods. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or whole-cell systems, is particularly effective due to its high stereoselectivity under mild reaction conditions. researchgate.net Engineered carbonyl reductases have demonstrated high efficiency and enantioselectivity in the reduction of various γ-keto esters. For example, an engineered carbonyl reductase from Serratia marcescens (SmCRV4) showed significantly improved activity towards a range of γ-keto esters, producing the corresponding lactones with high yields and excellent enantiomeric excess (ee). researchgate.net While direct performance data on this compound is specific, the results from structurally similar substrates like methyl 4-oxodecanoate are highly indicative of the potential for this transformation.

Chemical catalysis, particularly using ruthenium-based complexes with chiral ligands, also provides a powerful method for the asymmetric hydrogenation of γ-keto esters, leading to the desired chiral lactones in high yields and enantioselectivities. rsc.org These methods often involve a dynamic kinetic resolution process, converting the racemic starting material entirely into a single desired stereoisomer.

The resulting ethyl 4-hydroxyoctanoate is a direct precursor to γ-octalactone. molaid.com The specific enantiomer of the lactone produced is determined by the stereoselectivity of the reduction step.

Table 1: Representative Asymmetric Reduction of γ-Keto Esters to Chiral γ-Lactones This table presents data for analogous γ-keto esters to illustrate the typical outcomes of asymmetric reduction applicable to this compound.

| Substrate (Analogue) | Catalyst/Method | Product | Yield | Enantiomeric Excess (ee) | Source |

| Methyl 4-oxodecanoate | Engineered Carbonyl Reductase (SmCRV4) | (R)-γ-Decalactone | 86% | >99% (R) | researchgate.net |

| Methyl 4-oxo-4-phenylbutanoate | Engineered Carbonyl Reductase (SmCRV4) | (R)-5-Phenyl-γ-butyrolactone | 90% | >99% (R) | researchgate.net |

| Racemic γ-keto carboxylic acids | Ru-Catalyzed Asymmetric Transfer Hydrogenation | Chiral multicyclic γ-lactones | Up to 92% | >99% | rsc.org |

Design and Synthesis of Functionally Substituted Analogues

The design and synthesis of functionally substituted analogues of this compound allow for the modulation of its chemical properties and the creation of novel scaffolds for various applications, including drug discovery and materials science. These modifications can involve altering the alkyl chain, introducing functional groups at various positions, or replacing the ester group.

One common strategy is the synthesis of analogues with different substituents on the carbon backbone. For example, replacing the n-butyl group with a cyclic moiety can be achieved through methods like the reaction of a cyclohexanone-derived ketal with 1,2-bis(trimethylsilyloxy)cyclobut-1-ene, which has been used to synthesize ethyl 4-cyclohexyl-4-oxobutanoate . orgsyn.org This approach alters the steric and electronic profile of the molecule significantly.

Another approach involves introducing heteroatoms or functional groups. The synthesis of α-keto ester derivatives is an important route to other key compounds like α-hydroxy acids and α-amino acids. Platinum-catalyzed C-H acylation reactions can introduce an α-keto ester function onto an aromatic ring, and similar principles can be applied to create complex keto esters. acs.org For instance, reacting a suitable precursor with ethyl succinyl chloride can yield a γ-keto ester structure. acs.org

Furthermore, functionalization at the α-position (C-2) relative to the ester group is a viable strategy. The diazo transfer reaction, using reagents like 4-acetamidobenzenesulfonyl azide (B81097) (p-ABSA), can convert β-keto esters into their α-diazo-β-keto ester counterparts. mdpi.com This method could be applied to this compound to produce ethyl 2-diazo-4-oxooctanoate , a versatile intermediate for synthesizing heterocyclic compounds.

The examples below illustrate the structural diversity that can be achieved through the synthesis of analogues of γ- and β-keto esters, providing a blueprint for the potential functionalization of this compound.

Table 2: Examples of Functionally Substituted Keto Ester Analogues

| Compound Name | Base Structure | Key Functional Group/Modification | CAS Number | Source |

| Ethyl 4-cyclohexyl-4-oxobutanoate | γ-Keto Ester | Cyclohexyl group instead of n-butyl | 6051-44-1 | orgsyn.org |

| Ethyl 4,4-difluoro-3-oxobutanoate | β-Keto Ester | Difluoro group at C-4 | 352-24-9 | zeshchem.com |

| Ethyl 4-chloro-3-oxobutanoate | β-Keto Ester | Chloro group at C-4 | 638-07-3 | nordmann.global |

| Ethyl 8-(4-ethylphenyl)-8-oxooctanoate | δ-Keto Ester | Terminal 4-ethylphenyl group | 898778-32-0 | echemi.com |

| Ethyl 4-azido-2-diazo-3-oxobutanoate | β-Keto Ester | Azido group at C-4, Diazo group at C-2 | Not specified | mdpi.com |

Biological Activity Research: in Vitro Studies of Ethyl 4 Oxooctanoate Analogues

Antimicrobial Activity Mechanisms in Vitro

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. mdpi.com Analogues of ethyl 4-oxooctanoate are among the various classes of compounds being investigated for their ability to combat bacterial infections through diverse mechanisms of action.

A primary mechanism by which certain antimicrobial compounds exert their effect is through the physical disruption of the bacterial cell membrane. This action compromises the integrity of the cell, leading to leakage of cellular contents and ultimately, cell death. mdpi.commdpi.comnih.gov

Studies on novel amphiphilic compounds, designed by mimicking the structure and function of antimicrobial peptides (AMPs), have demonstrated potent activity, particularly against Gram-positive bacteria. mdpi.com One such compound, designated 9h , exhibited excellent antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5–2 μg/mL, which is comparable to the antibiotic vancomycin. mdpi.com Mechanistic investigations revealed that this compound targets and disrupts the bacterial cell membrane. mdpi.com The use of fluorescent dyes like propidium (B1200493) iodide (PI), which can only penetrate damaged cell membranes, confirmed that treatment with these analogues leads to significant membrane impairment. mdpi.com This disruption is a rapid process, with some compounds achieving a significant reduction in bacterial colonies within an hour of exposure. mdpi.com

The membrane-disrupting ability is often linked to the amphiphilic nature of the molecules, allowing them to interact with and insert into the lipid bilayer of the bacterial membrane. mdpi.com This interaction leads to the formation of pores or a general loss of membrane integrity, a mechanism that is less prone to the development of resistance compared to targeting specific metabolic pathways. mdpi.comnih.gov

Table 1: In Vitro Antimicrobial Activity of a Xanthoangelol-Derived Analogue

| Compound | Target Strain | MIC (μg/mL) | Key Mechanism | Reference |

|---|

| Compound 9h | S. aureus ATCC43300 | 0.5-2 | Disruption of cell membrane integrity | mdpi.com |

Beyond direct membrane damage, some this compound analogues can interfere with essential microbial metabolic pathways. The disruption of the cell membrane often triggers secondary effects, such as the production of reactive oxygen species (ROS) within the bacterial cell. mdpi.com

The influx of extracellular components and the efflux of intracellular contents due to membrane damage can severely disrupt the delicate balance of metabolic processes. For instance, the accumulation of ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, further contributing to bacterial death. mdpi.com Studies have shown that treatment with membrane-active compounds leads to a measurable increase in intracellular ROS levels. mdpi.com Furthermore, the leakage of essential molecules like DNA and proteins, confirmed through fluorescence-based assays, indicates a profound interference with the fundamental metabolic and reproductive capabilities of the microbes. mdpi.com

Some heterocyclic compounds, which can be considered structural analogues, have shown significant antimicrobial activity by potentially interfering with various biosynthetic processes essential for bacterial survival. biointerfaceresearch.com For example, novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

Anticancer Activity Mechanisms in Vitro

The search for more effective and selective cancer therapies has led to the investigation of numerous synthetic compounds, including analogues of this compound. These studies have revealed several mechanisms by which these compounds can inhibit cancer cell growth and proliferation in vitro.

A key strategy in cancer therapy is the inhibition of enzymes and receptors that are crucial for cancer cell growth and survival. news-medical.net

Histone Deacetylase (HDAC) Inhibition : Some analogues, particularly nitrophenyl derivatives, have been identified as potential histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cancer cell growth arrest and death. Compounds structurally similar to Ethyl 8-(4-nitrophenyl)-8-oxooctanoate have demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting their potential as HDAC inhibitors.

Transaminase Inhibition : Methionine-dependent cancer cells rely on specific metabolic pathways for survival. The enzyme 4-methylthio-2-oxobutanoate (B1231810) (MTOB) transaminase is crucial for converting MTOB to methionine in these cells. nih.gov Transition-state analogues designed to inhibit this enzyme have been shown to selectively inhibit the proliferation of neoplastic cells while not affecting normal cells. nih.gov Inhibitors like L-methionine ethyl esterpyridoxal (MEEP) and D-aspartate beta hydroxamate (D-AH) have been shown to be effective inhibitors of MTOB transaminase, inducing apoptosis in HeLa cancer cells. nih.gov

Protein Palmitoylation Inhibition : Post-translational modifications of proteins are critical for their function. The attachment of palmitate to Ras proteins, a process called palmitoylation, is necessary for their optimal transforming activity. nih.gov Analogues of the natural product cerulenin (B1668410) have been synthesized and studied for their ability to inhibit this process. These studies indicate that the α-keto-epoxy moiety is crucial for their cytotoxic activity and that inhibition of palmitoylation is strongly correlated with the inhibition of cancer cell proliferation. nih.gov

Table 2: Examples of Enzyme Inhibition by Analogues in Cancer Cell Models

| Compound/Analogue Class | Target Enzyme/Process | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Nitrophenyl derivatives | Histone Deacetylase (HDAC) | HeLa, MDA-MB-231 | Antiproliferative activity | |

| MEEP, D-AH | MTOB Transaminase | HeLa | Inhibition of proliferation, Apoptosis | nih.gov |

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Several analogues of this compound have been shown to trigger apoptosis in cancer cells by modulating key signaling pathways.

A study on an ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex demonstrated its ability to induce apoptosis in human breast cancer (MCF7) cells. nih.gov This was accompanied by the activation of pro-apoptotic genes such as p53, Bax, Parp, and caspases-3, -8, and -9, along with the inactivation of the anti-apoptotic gene Bcl2. nih.gov

Similarly, certain monocarbonyl curcuminoid analogues were found to be effective in inducing apoptosis in human promyelocytic leukemia (HL-60) cells. acs.org Network pharmacology and docking analyses suggested that these compounds target key apoptosis-related proteins like Caspase-3 (CASP3) and Poly (ADP-ribose) polymerase 1 (PARP1). acs.org The treatment of HL-60 cells with these active compounds led to a significant increase in the population of cells in both early and late stages of apoptosis. acs.org

Furthermore, LAS-based bioconjugates have been shown to be strong inducers of late apoptosis and/or necrosis in prostate (PC3) and colon (SW480) cancer cells. acs.org The mechanism of action for these compounds also involved a significant reduction in the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) and an increase in the levels of reactive oxygen species (ROS), which can contribute to cell death. acs.org

Table 3: Modulation of Apoptotic Pathways by Analogues in Vitro

| Compound/Analogue | Cell Line | Key Molecular Events | Outcome | Reference |

|---|---|---|---|---|

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | MCF7 | Activation of p53, Bax, Parp, Caspases; Inactivation of Bcl2 | Apoptosis | nih.gov |

| Monocarbonyl curcuminoid analogues | HL-60 | Targeting of CASP3 and PARP1 | Apoptosis | acs.org |

Enzymatic Inhibition Studies of Analogues

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Analogues of this compound have been investigated as inhibitors of various enzymes critical to disease processes.

As detailed in the anticancer section (7.2.1), these compounds have shown promise as inhibitors of enzymes like histone deacetylases (HDACs) and 4-methylthio-2-oxobutanoate (MTOB) transaminase. nih.gov The inhibition of HDACs by nitrophenyl-containing compounds can alter gene expression patterns in cancer cells, leading to anti-proliferative effects. The inhibition of MTOB transaminase by specifically designed transition-state analogues can cut off the supply of methionine in cancer cells, inducing apoptosis. nih.gov

In addition to cancer-related enzymes, other studies have focused on enzymes involved in metabolic processes. For example, the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using microbial aldehyde reductases has been extensively studied for the synthesis of chiral molecules. nih.govtandfonline.com While these studies focus on the enzymatic conversion rather than inhibition, they provide valuable insight into the interaction of these analogues with enzyme active sites.

Furthermore, research into cerulenin analogues has identified specific structural features, such as the α-keto-epoxy group, that are critical for inhibiting enzymes like fatty acid synthase and those involved in protein palmitoylation, highlighting the potential for developing selective enzyme inhibitors based on this chemical scaffold. nih.gov

Table 4: Summary of Enzymatic Inhibition Studies of Analogues

| Analogue Class | Target Enzyme | Field of Study | Significance | Reference(s) |

|---|---|---|---|---|

| Nitrophenyl derivatives | Histone Deacetylase (HDAC) | Anticancer | Modulation of gene expression, antiproliferative effects | |

| Transition-state analogues (MEEP, D-AH) | MTOB Transaminase | Anticancer | Induction of apoptosis in methionine-dependent cancer cells | nih.gov |

| Cerulenin analogues | Protein Palmitoylation Enzymes, Fatty Acid Synthase | Anticancer | Inhibition of Ras protein function and cell proliferation | nih.gov |

L-Glucuronate Reductase and Gluconate Dehydrogenase Inhibition

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS), have been employed to forecast the biological activities of various chemical compounds. Studies on analogues of this compound, specifically ethyl 2-(4-halobenzyl)-3-oxobutanoate derivatives, have predicted a range of pharmacological actions. i-scholar.inajpsonline.com Among the predicted activities for these halo-substituted analogues are the inhibition of L-glucuronate reductase and gluconate 2-dehydrogenase. i-scholar.inajpsonline.comresearchgate.net

The PASS methodology calculates the probability of a compound being active (Pa) or inactive (Pi) for a specific biological function. A Pa value greater than 0.7 suggests a high likelihood of exhibiting the activity in experiments. ajpsonline.com For ethyl 2-(4-bromobenzyl)-3-oxobutanoate and ethyl 2-(4-chlorobenzyl)-3-oxobutanoate, the PASS analysis indicated potential for several mechanisms, including inhibition of these two key dehydrogenases. ajpsonline.com

Table 1: Predicted Biological Activities of Ethyl 2-(4-halobenzyl)-3-oxobutanoate Analogues

| Compound | Predicted Biological Activity | Methodology | Reference |

|---|---|---|---|

| Ethyl 2-(4-bromobenzyl)-3-oxobutanoate | L-glucuronate reductase inhibitor | PASS | ajpsonline.com |

| Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate | L-glucuronate reductase inhibitor | PASS | ajpsonline.com |

| Ethyl 2-(4-bromobenzyl)-3-oxobutanoate | Gluconate 2-dehydrogenase (acceptor) inhibitor | PASS | ajpsonline.com |

| Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate | Gluconate 2-dehydrogenase (acceptor) inhibitor | PASS | ajpsonline.com |

2-Oxoglutarate Dehydrogenase and Tyrosinase Inhibition

2-Oxoglutarate Dehydrogenase (OGDHC) Inhibition

The 2-oxoglutarate dehydrogenase complex (OGDHC) is a critical enzyme in the tricarboxylic acid (TCA) cycle. nih.govnih.gov Synthetic phosphonate (B1237965) analogues of 2-oxo acids have been developed as specific inhibitors of this enzyme complex. frontiersin.orgresearchgate.net Compounds such as succinyl phosphonate (SP), a structural analogue of 2-oxoglutarate, and its various esters have demonstrated potent inhibitory effects on OGDHC isolated from different biological sources. nih.govnih.gov

Research has shown that SP and its carboxyethyl ester act as slow-binding inhibitors of the OGDHC from potato tubers. nih.gov In studies with isolated brain OGDHC, SP and its phosphonoethyl (PESP) and carboxyethyl (CESP) esters were found to be effective inhibitors, even at low concentrations. researchgate.net The inhibitory action of these phosphonate analogues highlights their ability to selectively target the active site of 2-oxoglutarate dehydrogenase. nih.govresearchgate.net

Table 2: Inhibition of 2-Oxoglutarate Dehydrogenase Complex (OGDHC) by Phosphonate Analogues

| Inhibitor Analogue | Observed Effect | System Studied | Reference |

|---|---|---|---|

| Succinyl Phosphonate (SP) | Slow-binding inhibitor | Potato Tuber OGDHC | nih.gov |

| Carboxy Ethyl Ester of SP (CESP) | Slow-binding inhibitor | Potato Tuber OGDHC | nih.gov |

| Succinyl Phosphonate (SP) | Complete inhibition at 0.01 mM | Isolated Brain OGDHC | researchgate.net |

| Phosphonoethyl Ester of SP (PESP) | Complete inhibition at 0.01 mM | Isolated Brain OGDHC | researchgate.net |

| Diethyl (DESP) and Triethyl (TESP) Esters of SP | Ineffective as direct inhibitors | Isolated Brain OGDHC | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.govmdpi.com Various analogues containing a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold have been synthesized and evaluated for their tyrosinase inhibitory activity. nih.govresearchgate.net For example, a series of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues were tested against mushroom tyrosinase. nih.govresearchgate.net

Among these, compounds with specific hydroxyl substitutions on the benzylidene ring showed significantly more potent inhibition than the standard inhibitor, kojic acid. nih.govresearchgate.net Kinetic analysis revealed that these potent analogues act as competitive inhibitors, suggesting they bind to the enzyme's active site. nih.govresearchgate.net

Table 3: Tyrosinase Inhibitory Activity of Selected Analogues

| Compound Analogue | Description | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 1c | (Z)-5-(2,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 4.70 ± 0.40 | Competitive | nih.govresearchgate.net |

| Compound 1j | (Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 11.18 ± 0.54 | Competitive | nih.govresearchgate.net |

| Kojic Acid | Standard Inhibitor | 23.18 ± 0.11 | - | nih.govresearchgate.net |

Carbonyl Reductase Interactions and Chiral Product Formation

The asymmetric reduction of prochiral ketones is a valuable method for producing enantiomerically pure chiral alcohols, which are important building blocks in pharmaceutical synthesis. researchgate.net Analogues of this compound, particularly ethyl 4-chloro-3-oxobutanoate (COBE), are common substrates for this transformation. researchgate.netnih.govnih.gov

Various carbonyl reductases and aldehyde reductases, often from microbial sources like Sporobolomyces salmonicolor, Streptomyces griseus, and engineered Escherichia coli, have been shown to catalyze the stereoselective reduction of COBE. researchgate.netnih.govnih.gov These enzymatic reactions typically yield the corresponding chiral alcohol, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) or its (R)-enantiomer, with high yield and excellent enantiomeric excess (e.e.). researchgate.netnih.gov For instance, a carbonyl reductase from Streptomyces griseus (SgCR) demonstrated high activity towards COBE, producing (S)-CHBE with 99% e.e. and a 90% yield in a substrate-coupled reaction system. researchgate.net Similarly, coexpression of aldehyde reductase and glucose dehydrogenase genes in E. coli has been used to produce (R)-CHBE with high molar yield and optical purity. nih.gov

Table 4: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) by Carbonyl Reductases

| Enzyme/System | Source Organism | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Aldehyde Reductase II (ARII) | Sporobolomyces salmonicolor | (S)-CHBE | - | 92.7% | nih.gov |

| Carbonyl Reductase (SgCR) | Streptomyces griseus | (S)-CHBE | 90% | 99% | researchgate.net |

| Aldehyde Reductase & GDH | S. salmonicolor & B. megaterium (in E. coli) | (R)-CHBE | 94.1% | 91.7% | nih.gov |

| Carbonyl Reductase & GDH | Co-expressed in E. coli | (S)-CHBE | 92.2% | 91.6% | researchgate.net |

Antioxidant and Anti-inflammatory Mechanisms in In Vitro Models

Antioxidant Mechanisms

The antioxidant potential of various organic compounds can be assessed using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. frontiersin.orgresearchgate.net Research on coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues has demonstrated their capacity to act as potent radical scavengers. researchgate.net Certain synthesized compounds in this class exhibited strong antioxidant activity, with IC₅₀ values for DPPH and ABTS scavenging that were comparable to the standard antioxidant, ascorbic acid. researchgate.net For example, coumarin-oxadiazole hybrids showed DPPH scavenging IC₅₀ values as low as 17.19 µM. researchgate.net Similarly, studies on extracts containing various bioactive components, including ethyl acetate (B1210297) extracts, have shown strong, dose-dependent scavenging of ABTS and DPPH radicals. frontiersin.org

Table 5: In Vitro Antioxidant Activity of Selected Analogues

| Compound/Extract | Assay | IC₅₀ or Activity | Reference |

|---|---|---|---|

| Coumarin-oxadiazole hybrid (29) | DPPH Radical Scavenging | IC₅₀ = 17.19 µM | researchgate.net |

| Coumarin-oxadiazole hybrid (28) | DPPH Radical Scavenging | IC₅₀ = 19.47 µM | researchgate.net |

| Ethyl Acetate Extract (EAE) | DPPH Radical Scavenging | EC₅₀ = 14.07 ± 0.06 µg/ml | frontiersin.org |

| Ethyl Acetate Extract (EAE) | ABTS Radical Scavenging | EC₅₀ = 343.45 ± 20.12 µg/ml | frontiersin.org |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound analogues have been investigated using in vitro models, such as lipopolysaccharide (LPS)-induced macrophages. frontiersin.orgnih.gov These studies reveal that certain analogues can modulate key inflammatory pathways. For instance, 4-ethylguaiacol, a structurally related compound, has been shown to significantly reduce the inflammatory response in THP-1 cells by inhibiting the NF-κB and AP-1 pathways while activating the protective Nrf2-HO-1 and AMPK-SIRT1 pathways. nih.gov

Other studies on fusaproliferin (B1234170) and its analogues demonstrated a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like IL-6 and TNF-α in LPS-stimulated RAW264.7 macrophages. frontiersin.org The mechanism often involves the inhibition of signaling cascades downstream of Toll-like receptor 4 (TLR4), such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org Esterified anti-inflammatory drugs have also been shown to effectively inhibit NO production in a concentration-dependent manner. nih.gov

Table 6: Anti-inflammatory Effects of Analogues in In Vitro Models

| Compound | Model System | Observed Mechanism/Effect | Reference |

|---|---|---|---|

| 4-Ethylguaiacol | LPS-induced THP-1 cells | Inhibition of NF-κB and AP-1 activation; Activation of Nrf2-HO-1 pathway | nih.gov |

| Fusaproliferin (and analogues) | LPS-induced RAW264.7 macrophages | Attenuated production of NO, ROS, IL-6, TNF-α; Inhibited NF-κB and MAPK pathways | frontiersin.org |

| Esterified NSAIDs | Saccharomyces cerevisiae-activated macrophages | Inhibition of nitric oxide (NO) production | nih.gov |

Compound List

Derivatization Strategies for Enhanced Research Utility

Derivatization for Advanced Spectroscopic Characterization

The inherent spectroscopic properties of ethyl 4-oxooctanoate can be significantly enhanced through derivatization, facilitating more detailed structural elucidation and quantification. One common strategy involves the introduction of a chromophoric or fluorophoric group into the molecule.